molecular formula C20H14BrN5S B15024792 6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline

6-Bromo-4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline

Cat. No.: B15024792
M. Wt: 436.3 g/mol
InChI Key: KEFQMALMWONRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is a complex heterocyclic compound that incorporates multiple functional groups, including a bromine atom, a triazole ring, a thiadiazole ring, and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and thiadiazole rings.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazole or thiadiazole derivatives.

Scientific Research Applications

6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-PHENYLQUINOLINE is unique due to the presence of the quinoline moiety, which enhances its potential interactions with biological targets and contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C20H14BrN5S

Molecular Weight

436.3 g/mol

IUPAC Name

6-(6-bromo-2-phenylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14BrN5S/c1-2-18-23-24-20-26(18)25-19(27-20)15-11-17(12-6-4-3-5-7-12)22-16-9-8-13(21)10-14(15)16/h3-11H,2H2,1H3

InChI Key

KEFQMALMWONRBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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